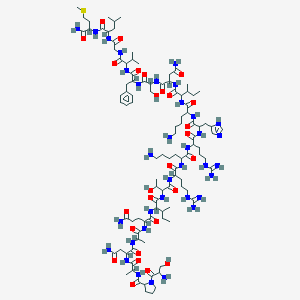
3-Amino-2-chloroisonicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of palladium-catalyzed reactions and microwave-assisted synthesis. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid is achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Similarly, 2-aminonicotinic acids are synthesized by reacting 2-chloronicotinic acid with amines under microwave irradiation, suggesting that a similar approach might be applicable for synthesizing 3-amino-2-chloroisonicotinic acid .
Molecular Structure Analysis
The molecular structure of 3-amino-2-chloroisonicotinic acid would likely resemble the structures of the compounds discussed in the papers, which include nicotinic acid derivatives. These compounds typically have a pyridine ring substituted with various functional groups that influence their chemical reactivity and interactions .
Chemical Reactions Analysis
The chemical reactions involving the compounds in the papers include chlorination, cyanation, reduction, and amination. These reactions are crucial for building the molecular framework of the nicotinic acid derivatives. The electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine involves electrochemical hydrogenation and carboxylation, indicating that electrochemical methods could also be relevant for modifying the structure of 3-amino-2-chloroisonicotinic acid .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-amino-2-chloroisonicotinic acid are not directly reported, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by the presence of the amino and chloro substituents on the pyridine ring. The reactivity of the amino group and the influence of the chloro substituent on electronic distribution are important factors in determining the overall properties of the compound .
Applications De Recherche Scientifique
1. Polymorphism and Phase Transitions in Organic Molecules
3-Chloroisonicotinic acid, a related compound, has been studied for its polymorphism and phase transitions. Researchers found three polymorphs of this compound, each with distinct hydrogen-bonded chains and torsion angles. The study of these forms provides insights into the solid-state structure-property relationships, potentially applicable to 3-amino-2-chloroisonicotinic acid (Long et al., 2015).
2. Biotransformation in Pesticide and Medicine Synthesis
A strain of Rhodococcus erythropolis was found to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, an important precursor in pesticides and medicines. This biotransformation process is essential for producing 2-chloronicotinic acid, which might be related to the applications of 3-amino-2-chloroisonicotinic acid in similar contexts (Jin et al., 2011).
3. Electrocatalytic Synthesis
The electrosynthesis of aminonicotinic acids, involving the electrochemical reduction of related halides in the presence of CO2, was investigated. This process could have implications for the synthesis methods involving 3-amino-2-chloroisonicotinic acid (Gennaro et al., 2004).
4. Microwave-Assisted Synthesis
The microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid demonstrates a rapid and efficient method for producing these compounds. This technology could be applicable to the synthesis of 3-amino-2-chloroisonicotinic acid (Quevedo et al., 2009).
5. Antiinflammatory Properties of Derivatives
Research on isonicotinic and cinchoninic acid derivatives, including 2-chloroisonicotinic acid, suggests these compounds have anti-inflammatory properties. This insight could be relevant for developing pharmaceutical applications involving 3-amino-2-chloroisonicotinic acid (Pavlova et al., 2002).
6. Synthesis from Cyanopyridine
The synthesis of 2-chloronicotinic acid from 3-cyanopyridine involves oxidation, chlorination, and hydrolysis, indicating a potential pathway for synthesizing related compounds like 3-amino-2-chloroisonicotinic acid (Xiao-lei, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZSHUDRIPCTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614288 | |
| Record name | 3-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloroisonicotinic acid | |
CAS RN |
58483-94-6 | |
| Record name | 3-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)





![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)




